![molecular formula C8H11NO2S B13188625 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This compound is known for its unique structure, which includes a phenol group and a sulfur-containing moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol typically involves the reaction of a phenol derivative with a sulfur-containing reagent. One common method involves the use of methylamine and a sulfur donor under controlled conditions to achieve the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur moiety to a sulfide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the sulfur moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline: Contains an aniline group instead of a phenol group.
Uniqueness
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol is unique due to its combination of a phenol group and a sulfur-containing moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-(N,S-dimethylsulfonimidoyl)phenol |
InChI |
InChI=1S/C8H11NO2S/c1-9-12(2,11)8-5-3-4-7(10)6-8/h3-6,10H,1-2H3 |
InChI Key |
XHAXWNQDTUNGCL-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


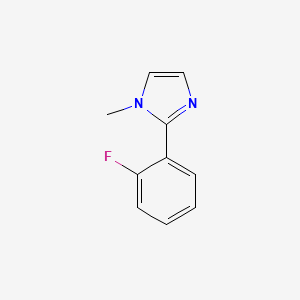
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
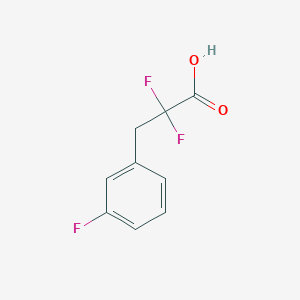
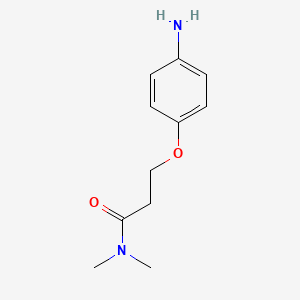
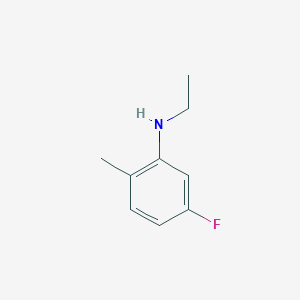

![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)


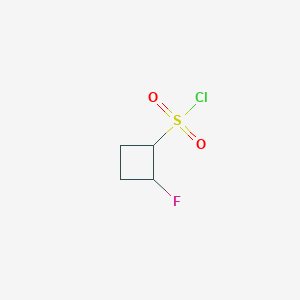
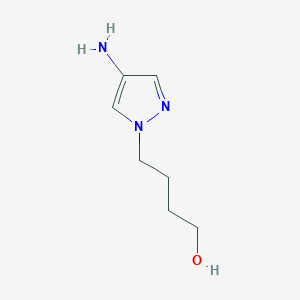
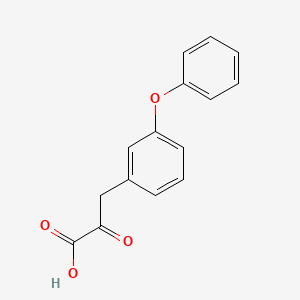
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)

